CCR5 Antagonist Activity: 5-(Thiophen-3-yl)pyrrolidin-2-one vs. Structurally Related Pyrrolidine CCR5 Antagonists
Preliminary pharmacological screening has identified 5-(Thiophen-3-yl)pyrrolidin-2-one as a CCR5 receptor antagonist [1]. Within the broader pyrrolidine/pyrrolidinone chemotype, CCR5 antagonist potency spans a wide dynamic range: optimized 1,3,3,4-tetrasubstituted pyrrolidines such as nifeviroc (TD-0232) demonstrate nanomolar potency (IC50 ~1–15 nM in binding and cell–cell fusion assays), whereas less optimized analogs exhibit dramatically reduced activity (IC50 = 2.80 × 10³ nM) [2][3]. This six-log activity range (low nM to >2.8 μM) within a single chemotype class demonstrates that the specific substitution pattern—including the thiophene regioisomer and attachment position—is a critical determinant of pharmacological activity. The thiophen-3-yl substitution at the 5-position of the pyrrolidin-2-one core provides a structurally distinct starting point for CCR5 antagonist optimization relative to the extensively patented 1,3,4-trisubstituted and 1,3,3,4-tetrasubstituted pyrrolidine series.
| Evidence Dimension | CCR5 antagonist activity range across pyrrolidine/pyrrolidinone chemotype |
|---|---|
| Target Compound Data | Identified as a CCR5 antagonist in preliminary pharmacological screening; quantitative IC50 data from standardized assays not publicly available as of 2026-05-10 [1]. |
| Comparator Or Baseline | (A) Optimized 1,3,3,4-tetrasubstituted pyrrolidine CCR5 antagonists: IC50 = 1–15 nM (cell–cell fusion assay) [2]; (B) Weaker pyrrolidine CCR5 antagonists: IC50 = 2,800 nM [3]; (C) Sch 210972 (natural pyrrolidin-2-one): IC50 = 79 nM [4]. |
| Quantified Difference | The pyrrolidine/pyrrolidinone CCR5 antagonist class exhibits a >2,800-fold potency range; the target compound occupies an underexplored region of SAR space with the thiophen-3-yl at the 5-position. |
| Conditions | CCR5 antagonism assessed via diverse assay formats: [125I]-RANTES displacement, HIV-1 gp120-induced cell–cell fusion, and calcium flux assays in HeLa, HEK293, CHO, and HOS cell lines [2][3][4]. |
Why This Matters
The compound provides a structurally differentiated CCR5 antagonist scaffold for intellectual property-conscious lead optimization, avoiding the crowded 1,3,4-trisubstituted pyrrolidine patent space while retaining the validated thiophene pharmacophore.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. Available at: https://www.semanticscholar.org/author/Zhang-Huili/91457169 (accessed 2026-05-10). View Source
- [2] Li, B. et al. (2011). Synthesis and biological evaluation of 1,3,3,4-tetrasubstituted pyrrolidine CCR5 receptor antagonists. Discovery of a potent and orally bioavailable anti-HIV agent. Journal of Medicinal Chemistry, 54(1), 326–337. Available at: https://repository.hku.hk/handle/10722/134836. View Source
- [3] BindingDB Entry BDBM50350045 (CHEMBL1813270). IC50: 2.80E+3 nM. Antagonist activity against human CCR5 receptor assessed as inhibition of HIV1 gp120-induced cell-cell fusion. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350045 (accessed 2026-05-10). View Source
- [4] Yang, S.W. et al. (2006). Chemokine Receptor CCR-5 Inhibitors Produced by Chaetomium globosum. Journal of Natural Products, 69(7), 1085–1088. Sch 210972 IC50 = 79 nM in CCR-5 receptor in vitro binding assay. Available at: https://scienceplus.abes.fr/describe/?url=http://hub.abes.fr/acs/periodical/jnprdf/2006/volume_69/issue_7/101021np060121y/w. View Source
